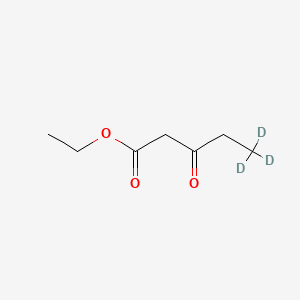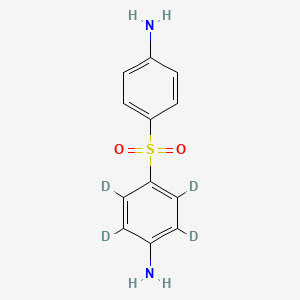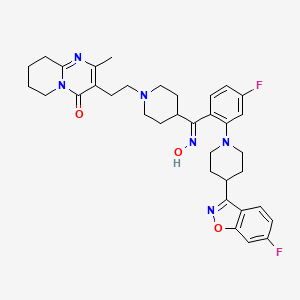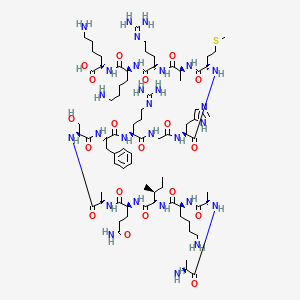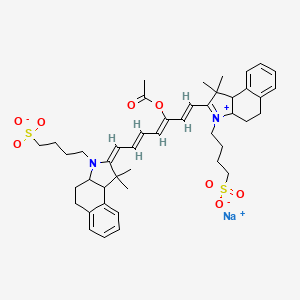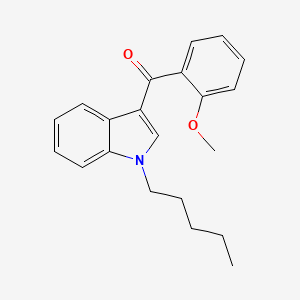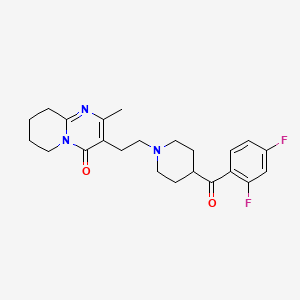
Procymidox-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Procymidox-d6 is represented by the formula C13H5D6Cl2NO2 . This indicates that the molecule is composed of 13 carbon atoms, 5 hydrogen atoms, 6 deuterium atoms (an isotope of hydrogen), 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of Procymidox-d6 include its molecular weight of 290.17 and its molecular formula of C13H5D6Cl2NO2 . Other properties such as melting point, boiling point, and density were not found in the sources I accessed.Mecanismo De Acción
The mechanism of action of Procymidox-d6 is not explicitly mentioned in the sources I found. The mechanism of action generally refers to how a compound interacts with biological systems and produces its effects. For Procymidox-d6, this would depend on the specific context in which it’s used, such as in proteomics research .
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Procymidox-d6 involves the incorporation of six deuterium atoms into Procymidox, which is a pesticide. This can be achieved by using deuterated reagents and solvents in the synthesis process. The synthesis pathway can be divided into three main steps: protection of the functional groups, deuterium incorporation, and deprotection of the functional groups.", "Starting Materials": ["Procymidox", "Deuterated reagents and solvents"], "Reaction": ["Step 1: Protection of functional groups using appropriate protecting reagents and conditions", "Step 2: Incorporation of deuterium atoms using deuterated reagents and solvents", "Step 3: Deprotection of functional groups using appropriate deprotecting reagents and conditions"] } | |
Número CAS |
1346603-01-7 |
Nombre del producto |
Procymidox-d6 |
Fórmula molecular |
C13H11Cl2NO2 |
Peso molecular |
290.173 |
Nombre IUPAC |
3-(3,5-dichlorophenyl)-1,5-bis(trideuteriomethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C13H11Cl2NO2/c1-12-6-13(12,2)11(18)16(10(12)17)9-4-7(14)3-8(15)5-9/h3-5H,6H2,1-2H3/i1D3,2D3 |
Clave InChI |
QXJKBPAVAHBARF-WFGJKAKNSA-N |
SMILES |
CC12CC1(C(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C |
Sinónimos |
3-(3,5-Dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione-d6; 1,2-Dimethyl-N-(3,5-dichlorophenyl)cyclopropanedicarboximide-d6; Dicyclidine-d6; Dicyclidine-d6; Kenolex-d6; Procilex-d6; Procymidone-d6; Procymidor-d6; Procymidox-d6; Salith |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



